8-(Bromomethyl)-3-(trifluoromethyl)quinoline
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Overview
Description
8-(Bromomethyl)-3-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of a bromomethyl group at the 8th position and a trifluoromethyl group at the 3rd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethyl)-3-(trifluoromethyl)quinoline typically involves the bromination of 3-(trifluoromethyl)quinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, green chemistry approaches, such as solvent-free conditions or the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-(Bromomethyl)-3-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst are commonly used.
Major Products
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Difluoromethyl or monofluoromethyl quinoline derivatives.
Scientific Research Applications
8-(Bromomethyl)-3-(trifluoromethyl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 8-(Bromomethyl)-3-(trifluoromethyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
8-(Bromomethyl)quinoline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)quinoline: Lacks the bromomethyl group, affecting its potential for nucleophilic substitution reactions.
8-(Chloromethyl)-3-(trifluoromethyl)quinoline: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity in substitution reactions.
Uniqueness
8-(Bromomethyl)-3-(trifluoromethyl)quinoline is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct chemical properties. The bromomethyl group allows for versatile nucleophilic substitution reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity .
Properties
Molecular Formula |
C11H7BrF3N |
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Molecular Weight |
290.08 g/mol |
IUPAC Name |
8-(bromomethyl)-3-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H7BrF3N/c12-5-8-3-1-2-7-4-9(11(13,14)15)6-16-10(7)8/h1-4,6H,5H2 |
InChI Key |
STVFIEUKGXBSPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)CBr)C(F)(F)F |
Origin of Product |
United States |
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